molecular formula C10H9ClN2O2 B580935 Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1296201-68-7

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B580935
CAS No.: 1296201-68-7
M. Wt: 224.644
InChI Key: PRZDNEWTCXZFFJ-UHFFFAOYSA-N
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Scientific Research Applications

Comparison with Similar Compounds

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is compared with other similar compounds in the imidazo[1,2-A]pyridine family:

These compounds share similar chemical properties but may exhibit different biological activities and applications .

Biological Activity

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}. Its structure features a chloro substituent at the 7-position and an ethyl ester group at the 3-position, which contribute to its unique biological profile.

Property Value
Molecular FormulaC10H9ClN2O2C_{10}H_{9}ClN_{2}O_{2}
Molecular Weight224.64 g/mol
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , showing activity against various bacterial strains. Preliminary studies suggest it may also have antifungal effects, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects . It appears to interact with enzymes and receptors involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions characterized by excessive inflammation.

Anticancer Potential

In vitro studies have highlighted the compound's ability to modulate cell signaling pathways associated with cancer progression. This compound has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It has been reported to bind to:

  • Cytochrome P450 Enzymes : Influencing drug metabolism and the pharmacokinetics of other compounds.
  • Transcription Factors : Modulating gene expression related to cell growth, apoptosis, and stress responses.

Study on Antimicrobial Activity

A study published in MDPI demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Research

In a pharmacological evaluation, the compound was tested for its ability to inhibit nitric oxide production in macrophages. Results showed a dose-dependent reduction in nitric oxide levels, suggesting that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Anticancer Activity Assessment

A recent study focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Properties

IUPAC Name

ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDNEWTCXZFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736440
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296201-68-7
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask equipped with a reflux condenser, mechanical stirring, and internal temperature probe was added potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate (58.70 g, 311.1 mmol) followed by 200 mL of EtOH. Aqueous hydrogen chloride (4.862 ml, 15.56 mmol) in EtOH was added to the slurry. The slurry was stirred for about 15 minutes, and then 4-chloropyridin-2-amine (20.00 g, 155.6 mmol) was added, and the mixture was warmed to 70° C. After about one hour, an additional 2 equivalents of 3.2 M aqueous HCl were added and the mixture stirred at 70° C. for 16 hours. An additional 30 g of potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate were added and the mixture was stirred at 70° C. for 2 hours. The mixture was cooled to ambient temperature and 500 mL of water added, followed by pH adjustment to 11 with 10% aqueous sodium carbonate. After stirring for several hours, the precipitated solids were collected by filtration and dried under vacuum to give 31 g (88%) of the title compound.
Name
potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
4.862 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium 2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate
Quantity
30 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name
Quantity
500 mL
Type
solvent
Reaction Step Eight
Yield
88%

Synthesis routes and methods II

Procedure details

Potassium (E)-2-chloro-3-ethoxy-3-oxoprop-1-en-1-olate (300.8 g, 1594 mmol) was suspended in acetonitrile (800 mL) and 12.1 M aqueous HCl (32.1 mL, 388.9 mmol) was added slowly. The mixture was stirred at ambient temperature for 15 minutes. 4-Chloropyridin-2-amine (100 g, 777.8 mmol) was added to the mixture and heated to 35° C. for 20 hours. The mixture was cooled to ambient temperature and water (2500 mL) was added. The pH of the mixture was adjusted to 8.0-8.5 with 2.5 N aqueous NaOH (100 mL, 250 mmol) to precipitate the product. The solids were collected by filtration and washed with water (4000 mL). The material was dried under vacuum at 40° C. to the crude product (174.1 g, 100% yield). The crude material was further purified by dissolving the material in IPA (220 mL) at 65° C. At 65° C., water (130 mL) was added to the solution (maintaining a temperature>60° C.). The solution was slowly cooled over four hours to 20° C., during which time solid product crystallized out of the solution. The mixture was cooled to 10° C. and stirred for 16 hours. The solids were collected by filtration and washed with 10% IPA/water (v:v) (1000 mL). The material was dried under vacuum at 40° C. to give the purified product (134 g, 76.6% yield).
Quantity
300.8 g
Type
reactant
Reaction Step One
Name
Quantity
32.1 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
2500 mL
Type
solvent
Reaction Step Six
Yield
76.6%

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